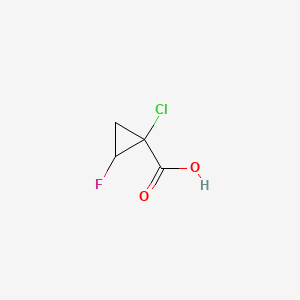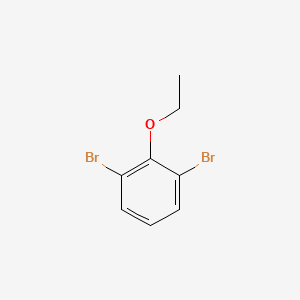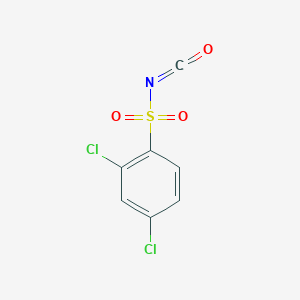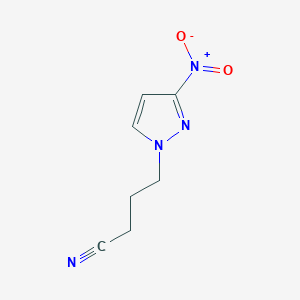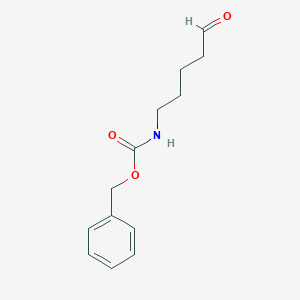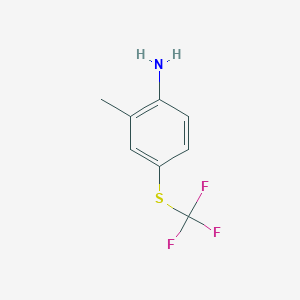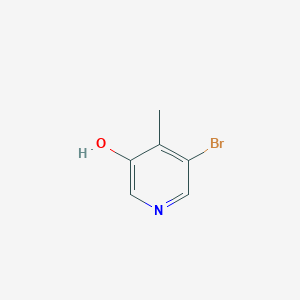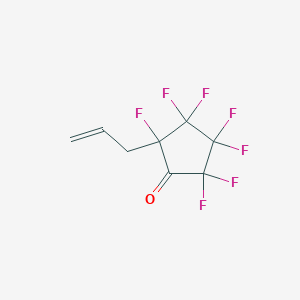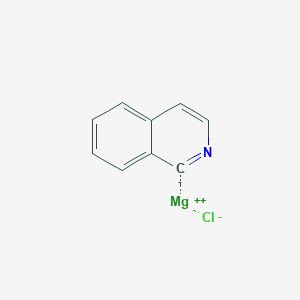
Isoquinolin-1-ylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolin-1-ylmagnesium chloride is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound, specifically, is derived from isoquinoline, a heterocyclic aromatic organic compound. This reagent is valuable in various chemical reactions, particularly in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolin-1-ylmagnesium chloride is typically prepared by reacting isoquinoline with magnesium in the presence of an alkyl halide, such as methyl chloride or ethyl chloride. The reaction is carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction can be represented as follows:
Isoquinoline+Mg+Alkyl Halide→Isoquinolin-1-ylmagnesium chloride
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of reactants. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-1-ylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of carbonyl compounds and anhydrous conditions.
Substitution Reactions: Often requires the presence of a halide and an appropriate solvent.
Coupling Reactions: May involve the use of palladium catalysts and specific ligands.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Isoquinolines: Resulting from substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
Scientific Research Applications
Isoquinolin-1-ylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of isoquinolin-1-ylmagnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Phenylmagnesium chloride: Another Grignard reagent with similar reactivity but derived from benzene.
Pyridylmagnesium chloride: Similar to isoquinolin-1-ylmagnesium chloride but derived from pyridine.
Quinolin-1-ylmagnesium chloride: Similar structure but derived from quinoline.
Uniqueness: this compound is unique due to its isoquinoline backbone, which imparts specific reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in the synthesis of isoquinoline derivatives and related compounds.
Properties
IUPAC Name |
magnesium;1H-isoquinolin-1-ide;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.ClH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNNIIWJBHVTRS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=NC=CC2=C1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
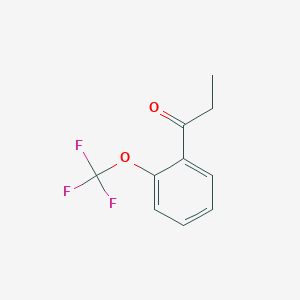
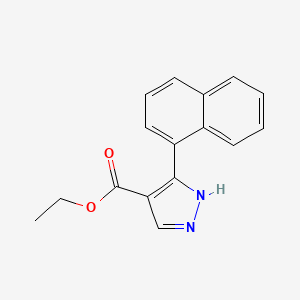
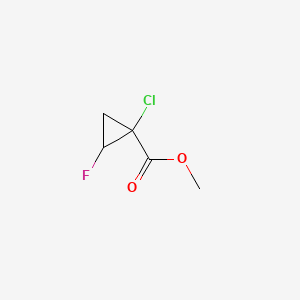
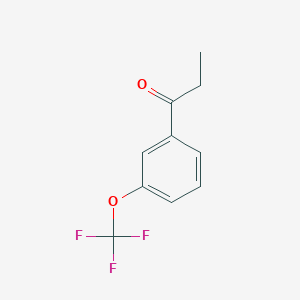
![2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B6326272.png)
